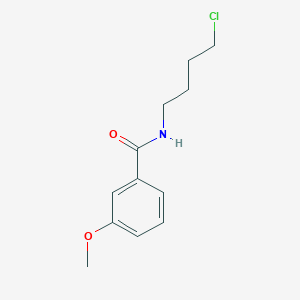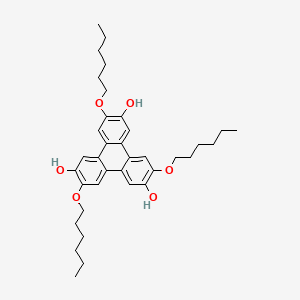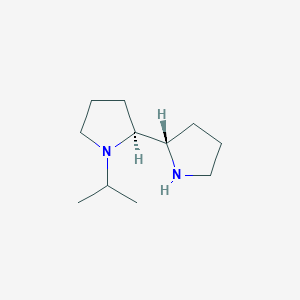
2,2'-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2'S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- is a chiral compound with the molecular formula C11H22N2. It is known for its unique structural properties, which make it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Applications De Recherche Scientifique
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- involves its interaction with molecular targets through its chiral centers. These interactions can influence various biochemical pathways, leading to the desired effects in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Bipyrrolidine
- 1-(1-Methylethyl)-2,2’-bipyrrolidine
- (2S,2’S)-1-Isopropyl-2,2’-bipyrrolidine
Uniqueness
What sets 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in various applications. This makes it particularly valuable in asymmetric synthesis and catalysis .
Propriétés
Numéro CAS |
566202-33-3 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
(2S)-1-propan-2-yl-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-8-4-6-11(13)10-5-3-7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
LTQBUTVRZPYPEU-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)N1CCC[C@H]1[C@@H]2CCCN2 |
SMILES canonique |
CC(C)N1CCCC1C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


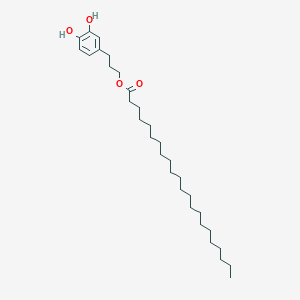
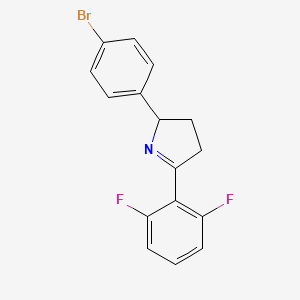
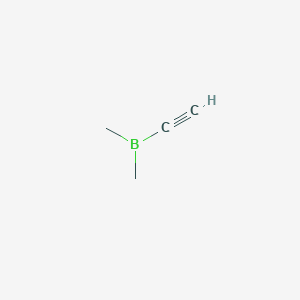
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
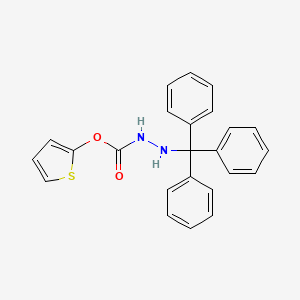
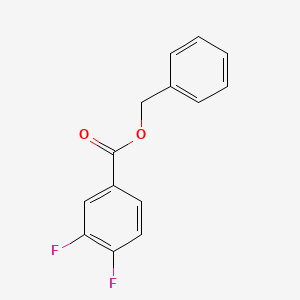
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
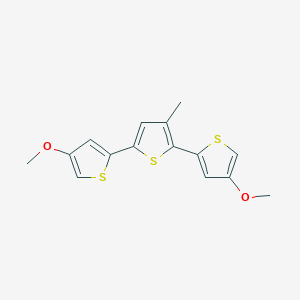
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
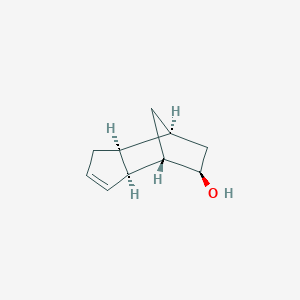
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
